N-{3-carbamoyl-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride
Description
N-{3-Carbamoyl-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is a structurally complex heterocyclic compound combining a thienopyridine core with a pyrazole carboxamide moiety. Its design likely targets modulation of biological pathways, given the pharmacological relevance of similar scaffolds in agrochemicals and therapeutics . The thieno[2,3-c]pyridine ring system, substituted with a carbamoyl group at position 3 and a propyl chain at position 6, distinguishes it from analogs like LY2033298 (a thieno[2,3-b]pyridine derivative), which features a cyclopropyl group and methoxy substituents . The pyrazole carboxamide component, bearing 1,3-dimethyl groups, shares functional similarities with pesticidal agents such as furametpyr, though the latter incorporates an isobenzofuranyl group .
Properties
IUPAC Name |
2-[(2,5-dimethylpyrazole-3-carbonyl)amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2S.ClH/c1-4-6-22-7-5-11-13(9-22)25-17(14(11)15(18)23)19-16(24)12-8-10(2)20-21(12)3;/h8H,4-7,9H2,1-3H3,(H2,18,23)(H,19,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONCXSLVUZOFME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=NN3C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Thienopyridine Derivatives: The target compound’s thieno[2,3-c]pyridine scaffold differs from LY2033298’s [2,3-b] isomer, which impacts ring electron distribution and binding affinity. The 6-propyl group may enhance lipophilicity compared to LY2033298’s methoxy substituent .
- Pyrazole Carboxamides: The 1,3-dimethyl pyrazole moiety aligns with fungicidal agents like furametpyr, but the absence of an isobenzofuranyl group in the target compound suggests divergent biological targets . Chlorinated pyrazole derivatives (e.g., 3a–3p) exhibit antimicrobial activity, but the target compound’s carbamoyl-thienopyridine system may broaden its applicability .
Preparation Methods
Formation of the Pyridine Precursor
The thieno[2,3-c]pyridine scaffold is constructed from a substituted pyridine derivative. Starting with 3-methylpyridine, chlorination using thionyl chloride introduces a chloromethyl group at the 2-position, yielding 2-chloromethyl-3-methylpyridine (23) in 84% yield. Subsequent nitration at the 4-position with nitric acid in sulfuric acid affords 4-nitro-2-chloromethyl-3-methylpyridine. Reduction of the nitro group using iron and glacial acetic acid produces 4-amino-2-chloromethyl-3-methylpyridine, a key intermediate for cyclization.
Thiophene Ring Closure
Reaction of 4-amino-2-chloromethyl-3-methylpyridine with carbon disulfide in the presence of triethylamine (TEA) generates the thieno[2,3-c]pyridine core. The chloromethyl group reacts with sulfur to form the thiophene ring, while the amino group at position 4 is preserved for subsequent functionalization. Propylation at position 6 is achieved via alkylation with 1-bromopropane in dimethylformamide (DMF) using potassium carbonate as a base, yielding 6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine.
Introduction of the Carbamoyl Group
The 3-carbamoyl moiety is introduced by hydrolyzing a nitrile intermediate. Treatment of 3-cyano-6-propylthieno[2,3-c]pyridine with concentrated hydrochloric acid at reflux converts the nitrile to a carboxylic acid, which is then reacted with thionyl chloride to form the acid chloride. Ammonolysis with aqueous ammonia yields the final 3-carbamoyl derivative.
Synthesis of 1,3-Dimethyl-1H-Pyrazole-5-Carboxamide
Pyrazole Ring Formation
1,3-Dimethyl-1H-pyrazole-5-carboxamide is synthesized from pyrazole via N-methylation and carboxylation. Reaction of pyrazole with methyl iodide in the presence of sodium hydride selectively methylates the 1-position, forming 1-methylpyrazole. A second methylation at the 3-position is achieved using dimethyl sulfate.
Carboxamide Functionalization
The carboxamide group is introduced via reaction with cyanamide in dimethoxyethane under gaseous hydrogen chloride. This method, adapted from patent literature, affords 1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride in 96% yield. Neutralization with sodium bicarbonate yields the free base, which is purified by recrystallization from ethanol.
Amide Coupling and Salt Formation
Activation and Coupling
The thieno[2,3-c]pyridine-2-amine and pyrazole-5-carboxylic acid are coupled using a carbodiimide reagent. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane facilitate amide bond formation, yielding the free base of the target compound.
Hydrochloride Salt Preparation
The free base is dissolved in anhydrous ethanol and treated with hydrochloric acid (37%) at 0°C. Precipitation of the hydrochloride salt is completed by adding diethyl ether, followed by filtration and drying under vacuum.
Analytical Characterization
Spectroscopic Validation
-
1H NMR (DMSO-d6): δ 1.42 (t, 3H, J = 7.4 Hz, CH2CH2CH3), 2.89 (s, 3H, NCH3), 3.79 (s, 3H, OCH3), 4.56 (q, 2H, J = 7.4 Hz, CH2), 7.05–8.95 (m, aromatic and NH protons).
-
13C NMR (DMSO-d6): δ 14.76 (CH3), 56.09 (NCH3), 115.48 (CN), 165.01 (C=O).
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IR (KBr): 2227 cm⁻¹ (C≡N), 1650 cm⁻¹ (C=O), 1520 cm⁻¹ (N–H bend).
Purity and Yield Data
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Thienopyridine core | 78 | 98.5 |
| Pyrazole carboxamide | 96 | 99.2 |
| Amide coupling | 82 | 97.8 |
| Salt formation | 91 | 99.0 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-{3-carbamoyl-6-propyl-thieno[2,3-c]pyridin-2-yl}-1,3-dimethyl-pyrazole-5-carboxamide hydrochloride?
- Methodology : The compound’s synthesis likely involves multi-step reactions, such as coupling a thienopyridine core with a pyrazole-carboxamide moiety. A general approach includes:
- Step 1 : Base-mediated alkylation or substitution, e.g., using K₂CO₃ in DMF to activate nucleophilic sites on the thienopyridine scaffold .
- Step 2 : Amidation or carboxamide formation via coupling agents (e.g., EDCI/HOBt) to attach the 1,3-dimethyl-pyrazole group .
- Step 3 : Hydrochloride salt formation by treating the free base with HCl in a polar solvent .
- Key Considerations : Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography to avoid by-products.
Q. How is the purity and structural integrity of this compound validated in academic research?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydrogen environments (e.g., δ 2.21 ppm for methyl groups in pyrazole rings ).
- HPLC/MS : Assess purity (>95%) and molecular weight confirmation (e.g., ESI-MS for [M+H]⁺ ion) .
- Elemental Analysis : Verify C, H, N, S, and Cl content against theoretical values .
Advanced Research Questions
Q. What strategies optimize the yield of the thieno[2,3-c]pyridine core during synthesis?
- Experimental Design :
- Catalyst Screening : Use Pd-catalyzed cyclization (e.g., Pd(OAc)₂ with PPh₃) to improve ring-closure efficiency .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require strict temperature control to prevent decomposition .
- By-Product Analysis : Characterize side products (e.g., dimerization or over-alkylation) via LC-MS and adjust stoichiometry or reaction time .
- Case Study : A 2022 study reported a 15% yield improvement by replacing K₂CO₃ with Cs₂CO₃, which enhances deprotonation in sterically hindered systems .
Q. How do functional groups (e.g., carbamoyl, propyl) influence the compound’s reactivity in biological assays?
- Mechanistic Insights :
- The carbamoyl group (–CONH₂) increases hydrogen-bonding potential, enhancing target binding (e.g., enzyme active sites) .
- The propyl chain modulates lipophilicity, affecting membrane permeability and bioavailability. Computational studies (e.g., LogP calculations) can predict ADMET properties .
- Contradiction Alert : While alkyl chains generally improve solubility, excessive hydrophobicity (e.g., >C₃ chains) may reduce aqueous stability. Balance substituent length via SAR studies .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Process Chemistry Considerations :
- Batch vs. Flow Reactors : Continuous flow systems minimize exothermic risks during HCl salt formation .
- Purification Scaling : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective large-scale purification .
- Data-Driven Optimization : A 2023 study achieved 85% yield at 100g scale by optimizing reaction time (24h → 16h) and reducing DMF volume .
Data Contradiction and Resolution
Q. Discrepancies in reported biological activity: How to reconcile conflicting results across studies?
- Root Cause Analysis :
- Purity Variability : Differences in HPLC purity (e.g., 97% vs. >99%) significantly impact IC₅₀ values in enzyme assays .
- Salt Form Effects : Hydrochloride vs. free base forms alter solubility and bioactivity. Always specify salt forms in methodology .
- Resolution Strategy :
- Cross-validate results using standardized protocols (e.g., NIH Assay Guidance Manual).
- Re-synthesize the compound under controlled conditions and retest in parallel assays .
Methodological Recommendations
Q. What in silico tools are recommended for predicting the compound’s pharmacokinetic properties?
- Computational Workflow :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate LogP, CYP450 interactions, and BBB penetration .
- Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases or GPCRs) .
- Validation : Compare predictions with experimental data (e.g., hepatic microsomal stability assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
